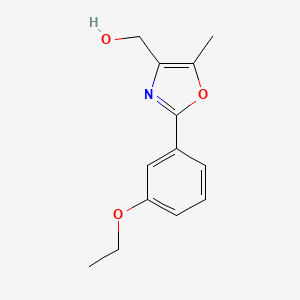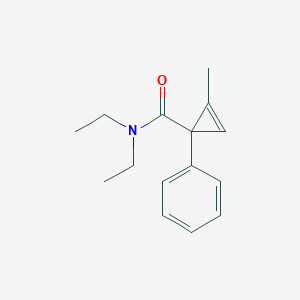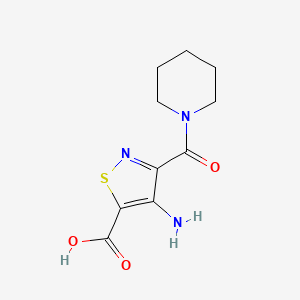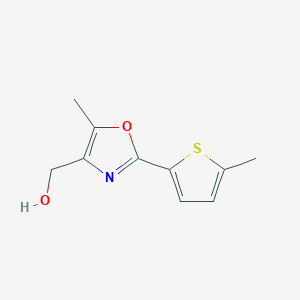
(2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanol, also known as 5-methyl-2-(3-ethoxyphenyl)-4-oxazolmethanol, is an organic compound with a molecular formula C11H13NO2. It is a colorless liquid at room temperature and has a faint odor. It is soluble in water and alcohols. 5-methyl-2-(3-ethoxyphenyl)-4-oxazolmethanol is a common intermediate in the synthesis of pharmaceuticals and other organic compounds. It has also been used in scientific research applications, such as for the study of enzymatic reactions and as a reagent for the synthesis of new compounds.
Aplicaciones Científicas De Investigación
Catalytic Processes
The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y demonstrates significant catalytic activity for the oxidation of primary alcohols and hydrocarbons. This process highlights the material's potential as a reusable and efficient catalyst, offering insights into its application in organic synthesis and industrial processes (Ghorbanloo & Maleki Alamooti, 2017).
Antimicrobial Activity
Novel benzofuran-based 1,2,3-triazoles synthesized using a click chemistry approach have shown significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents or coatings to combat resistant microbial strains (Sunitha et al., 2017).
Synthetic Methodologies
A novel synthesis approach for α-hydroxy esters based on the glycolate enolate alkylation has been evaluated, indicating the versatility of the compound in asymmetric synthesis and its role in the development of chiral intermediates for pharmaceutical applications (Jung, Ho, & Kim, 2000).
Corrosion Inhibition
Oxazole derivatives have been evaluated for their corrosion inhibition performance on mild steel in hydrochloric acid, showcasing the chemical's potential as a corrosion inhibitor. This has implications for its application in materials science, particularly in protecting industrial machinery and infrastructure (Rahmani et al., 2018).
Photophysical Properties
The influence of substituents in the phenyl ring on the photophysical properties of benzoxazole derivatives has been studied, indicating potential applications in optoelectronics and photonics. This research could contribute to the development of new materials for light-emitting diodes (LEDs) or organic photovoltaic cells (Guzow et al., 2005).
Propiedades
IUPAC Name |
[2-(3-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-16-11-6-4-5-10(7-11)13-14-12(8-15)9(2)17-13/h4-7,15H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIQZIOOPYPAJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC(=C(O2)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3-Ethoxyphenyl)-5-methyloxazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone](/img/structure/B1478476.png)


![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478481.png)



![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478489.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)


